molecular formula C6H9FO4 B3057010 Dimethyl (2S)-2-fluorobutanedioate CAS No. 76003-47-9

Dimethyl (2S)-2-fluorobutanedioate

Cat. No.: B3057010
CAS No.: 76003-47-9
M. Wt: 164.13 g/mol
InChI Key: PXKPHERWNIYQNN-BYPYZUCNSA-N
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Description

Dimethyl (2S)-2-fluorobutanedioate is an organic compound with the molecular formula C6H9FO4 It is a derivative of butanedioic acid, where one of the hydrogen atoms on the second carbon is replaced by a fluorine atom, and both carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2S)-2-fluorobutanedioate typically involves the esterification of (2S)-2-fluorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of (2S)-2-fluorobutanedioic acid and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2S)-2-fluorobutanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid using aqueous acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Hydrolysis: (2S)-2-fluorobutanedioic acid.

    Reduction: (2S)-2-fluoro-1,4-butanediol.

    Substitution: Compounds where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

Dimethyl (2S)-2-fluorobutanedioate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting metabolic pathways involving fluorinated intermediates.

    Biological Studies: It is used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and metabolic processes.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl (2S)-2-fluorobutanedioate involves its interaction with various molecular targets, primarily through its ester and fluorine functionalities. The ester groups can undergo hydrolysis to release the active (2S)-2-fluorobutanedioic acid, which can then participate in metabolic pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

    Dimethyl butanedioate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Dimethyl (2S)-2-chlorobutanedioate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    Dimethyl (2S)-2-bromobutanedioate:

Uniqueness: Dimethyl (2S)-2-fluorobutanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

dimethyl (2S)-2-fluorobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPHERWNIYQNN-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503834
Record name Dimethyl (2S)-2-fluorobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76003-47-9
Record name Dimethyl (2S)-2-fluorobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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